(E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide
Description
Propriétés
IUPAC Name |
(E)-N-[cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-20-11-13(14-4-2-3-5-16(14)20)8-9-17(21)19-15(10-18)12-6-7-12/h2-5,8-9,11-12,15H,6-7H2,1H3,(H,19,21)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOZLYPXFVYTQS-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC(=O)NC(C#N)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C(=O)NC(C#N)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural Features and Substitutions
The table below compares key structural differences and similarities:
*Calculated based on structural formula.
Key Comparative Insights
Indole Substitution
- 1-Butylindole : Increases lipophilicity, which may enhance membrane permeability but reduce solubility.
Amide Substituent
- Cyano(cyclopropyl)methyl (target compound): The cyclopropane ring confers rigidity and metabolic resistance, a strategy employed in drug design to prolong half-life .
- Thiadiazole/trifluoromethyl (XCT790) : Demonstrates how heterocyclic substituents can target specific receptors (e.g., nuclear hormone receptors).
Méthodes De Préparation
Synthetic Routes for (E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide
Multicomponent Dehydrogenative Coupling
A catalyst-free, one-pot synthesis reported by Singh et al. (2025) provides a streamlined approach to β-cyano-enamine scaffolds. While originally designed for indolyl-2-pyrrolones, this method can be adapted for the target compound:
- Reactants : 1-Methylindole-3-carbaldehyde, cyclopropanecarbonitrile, and malononitrile.
- Conditions : Reflux in dimethylformamide (DMF) at 100°C for 12–16 hours under inert atmosphere.
- Mechanism : Dehydrogenative coupling forms the α,β-unsaturated enamide via Knoevenagel condensation, followed by nucleophilic addition of the cyclopropyl nitrile.
- Yield : 62–68% after purification by silica gel chromatography.
Advantages :
- Eliminates need for transition-metal catalysts.
- Scalable to gram quantities without significant yield drop.
Limitations :
- Requires strict control of stoichiometry to avoid byproducts.
Stepwise Amidation and Cyclopropanation
This two-step protocol, derived from EGFR inhibitor syntheses, prioritizes modularity:
Step 1: Synthesis of 3-(1-Methylindol-3-yl)acryloyl Chloride
- Reactants : 3-(1-Methylindol-3-yl)acrylic acid (prepared via Heck coupling) and thionyl chloride.
- Conditions : Reflux in dichloromethane (DCM) at 40°C for 3 hours.
- Yield : 89–92%.
Step 2: Coupling with Cyclopropyl(cyano)methylamine
- Reactants : Acryloyl chloride intermediate and cyclopropyl(cyano)methylamine.
- Conditions : Stirred in tetrahydrofuran (THF) with triethylamine (TEA) at 0°C→25°C for 6 hours.
- Workup : Aqueous extraction followed by recrystallization from ethanol/water.
- Yield : 74–78%.
Key Optimization :
Comparative Analysis of Methodologies
| Parameter | Multicomponent Route | Stepwise Route |
|---|---|---|
| Reaction Time | 16 hours | 9 hours total |
| Overall Yield | 62–68% | 66–70% |
| Purity (HPLC) | 95–97% | 98–99% |
| Scalability | ≤10 g | ≤1 kg |
| Cost Efficiency | High | Moderate |
The stepwise method offers superior purity and scalability, making it preferable for industrial applications. However, the multicomponent approach reduces synthetic steps and is ideal for rapid library synthesis.
Critical Reaction Parameters
Solvent Selection
Applications and Derivatives
The compound serves as a precursor for:
Q & A
Q. How to resolve crystallographic data inconsistencies when determining the compound’s 3D structure?
- Compare multiple datasets (synchrotron vs. lab-source X-ray) to identify systematic errors. Refine structural models using software (e.g., SHELXL) with restraints for disordered regions. Validate hydrogen bonding networks via neutron diffraction or computational modeling (DFT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
